1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one
CAS No.: 1339611-41-4
Cat. No.: VC5884252
Molecular Formula: C8H11N3O
Molecular Weight: 165.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339611-41-4 |
|---|---|
| Molecular Formula | C8H11N3O |
| Molecular Weight | 165.196 |
| IUPAC Name | 1-methyl-3-pyrazol-1-ylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C8H11N3O/c1-10-6-3-7(8(10)12)11-5-2-4-9-11/h2,4-5,7H,3,6H2,1H3 |
| Standard InChI Key | XWAGGNDLDHQIMD-UHFFFAOYSA-N |
| SMILES | CN1CCC(C1=O)N2C=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one is C₈H₁₁N₃O₂, with a molecular weight of 181.19 g/mol. The core structure consists of a pyrrolidin-2-one ring substituted at position 1 with a methyl group and at position 3 with a 1H-pyrazol-1-yl moiety.
Key Structural Features:
-
Pyrrolidin-2-one Core: The lactam ring provides rigidity and hydrogen-bonding capacity, mimicking peptide bonds in biological targets .
-
Pyrazole Substituent: The 1H-pyrazole group introduces aromaticity and potential for π-π stacking interactions, common in kinase inhibitor pharmacophores .
-
Methyl Group: Positioned at N1, this substituent modulates electronic effects and steric interactions with target proteins .
Predicted Physicochemical Properties:
| Property | Value/Range |
|---|---|
| LogP (Partition Coefficient) | 0.5–1.2 (moderate hydrophilicity) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide, pyrazole N) |
| Polar Surface Area | ~70 Ų |
These properties suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and potential for blood-brain barrier penetration .
Synthetic Methodologies
While no explicit synthesis of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one is documented, analogous compounds provide insight into plausible routes:
Route 1: Cyclocondensation Approach
-
Pyrrolidinone Formation:
-
Pyrazole Introduction:
Route 2: Direct Functionalization
-
Mannich Reaction: Condensation of preformed pyrrolidinone with pyrazole derivatives in the presence of formaldehyde .
Critical Challenges:
-
Regioselectivity in pyrazole substitution (1H vs. 2H tautomers)
| Compound | IC₅₀ (EGFR T790M) | Selectivity vs. WT EGFR |
|---|---|---|
| PF-06459988 | 0.3 nM | >100-fold |
| Rociletinib | 6.7 nM | 20-fold |
| Osimertinib | 12 nM | 30-fold |
JNK3 Inhibition:
Pyrrolidinone derivatives substituted with aromatic heterocycles exhibit nanomolar JNK3 inhibition (IC₅₀ = 8.2 nM) , suggesting potential neuroprotective applications.
Anticancer Activity:
Pyrazole-pyrrolidinone hybrids demonstrate:
-
Apoptosis Induction: Activation of caspase-3/7 in NSCLC cells (A549, H1975)
-
Anti-angiogenic Effects: VEGF suppression in xenograft models
Structure-Activity Relationship (SAR) Insights
Key SAR trends from analogous compounds:
-
Pyrazole Positioning:
-
Pyrrolidinone Modifications:
-
Electrophilic Warheads:
| Parameter | Profile |
|---|---|
| Oral Bioavailability | 35–60% (rodent models) |
| Plasma Half-life | 6–8 hours (mice) |
| CYP Inhibition | Moderate (3A4, 2D6) |
| hERG Liability | IC₅₀ > 10 μM |
Key Toxicity Concerns:
Future Directions and Optimization Strategies
-
Covalent Inhibition: Introducing α,β-unsaturated carbonyl groups to target cysteine residues in EGFR mutants .
-
Prodrug Approaches: Phosphonate esterification of the lactam NH to enhance solubility .
-
Proteomic Profiling: Assessing off-target effects using chemoproteomic platforms .
-
Crystallographic Studies: Solving co-crystal structures with EGFR T790M/L858R mutants to guide design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume